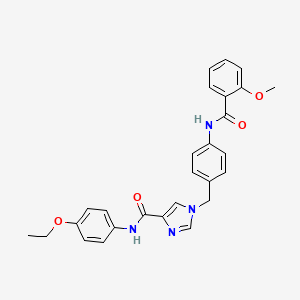![molecular formula C21H16N4O3S2 B2382680 3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886939-03-3](/img/structure/B2382680.png)
3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methylthio group, a nitrobenzo[d]thiazolyl moiety, and a pyridin-2-ylmethyl group. Its unique structure allows it to participate in diverse chemical reactions and makes it a candidate for research in medicinal chemistry, material science, and other areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent such as methylthiol.
Attachment of the Nitrobenzo[d]thiazolyl Moiety: This step involves the formation of the benzo[d]thiazole ring, which can be synthesized through a cyclization reaction involving a nitro-substituted aromatic amine and a suitable sulfur source.
Addition of the Pyridin-2-ylmethyl Group: The final step is the alkylation of the benzamide with a pyridin-2-ylmethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, and various nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides and thiazoles.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties. Studies could focus on its interactions with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological applications. It could be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, and its efficacy in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, dyes, or electronic materials. Its unique structure may impart desirable characteristics to these materials.
作用机制
The mechanism of action of 3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the thiazole and pyridine rings might facilitate binding to specific molecular targets.
相似化合物的比较
Similar Compounds
3-(Methylthio)-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
3-(Methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide: Lacks the pyridin-2-ylmethyl group, potentially altering its binding properties and applications.
N-(6-Nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Lacks the methylthio group, which may influence its chemical reactivity and biological interactions.
Uniqueness
The presence of the methylthio, nitrobenzo[d]thiazolyl, and pyridin-2-ylmethyl groups in 3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide makes it unique. These functional groups confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-methylsulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c1-29-17-7-4-5-14(11-17)20(26)24(13-15-6-2-3-10-22-15)21-23-18-9-8-16(25(27)28)12-19(18)30-21/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPCTTVHCPIBQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
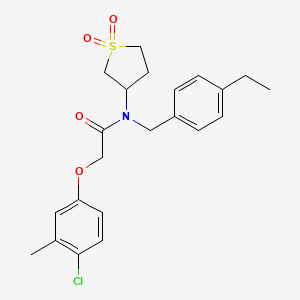
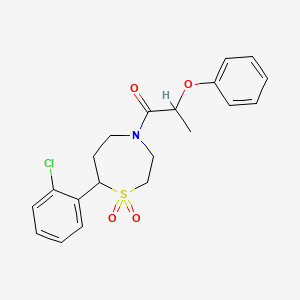
![N,1-bis(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2382600.png)

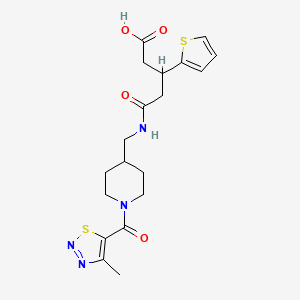
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone](/img/structure/B2382604.png)

![3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2382606.png)

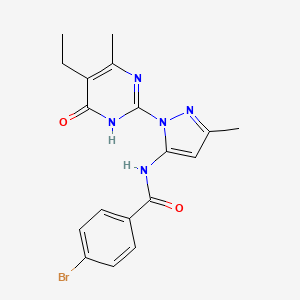

![3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate](/img/structure/B2382617.png)
